molecular formula C7H10ClF3O2S B2404977 3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride CAS No. 1339100-44-5

3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride

Cat. No.: B2404977
CAS No.: 1339100-44-5
M. Wt: 250.66
InChI Key: SQPYSHIJUJDRNU-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride (CAS 1339100-44-5 ) is a chemical reagent with the molecular formula C7H10ClF3O2S and a molecular weight of 250.67 g/mol . As a sulfonyl chloride, it is a versatile intermediate in organic synthesis, particularly for introducing the sulfonamide or sulfonate functional group . The compound features a cyclohexane ring substituted with a reactive sulfonyl chloride group and a stable trifluoromethyl group, the latter of which is prized in medicinal and agrochemical research for its ability to modulate a molecule's metabolic stability, lipophilicity, and bioavailability. In a research context, this reagent is primarily used as a building block. Sulfonyl chlorides readily undergo nucleophilic substitution with amines to form sulfonamides, and with alcohols to form sulfonate esters . These structural motifs are commonly found in pharmaceutical agents, catalysts, and advanced materials. The presence of the trifluoromethyl group on the ring makes this sulfonyl chloride a unique precursor for compounds where the trifluoromethyl moiety is positioned in a specific spatial arrangement relative to the sulfonyl derivative. It is a valuable reactant for the exploration of new chemical entities in drug discovery and development. Handling and Safety: This compound is for Research Use Only and is not intended for diagnostic or therapeutic use. It is a reactive chemical and should be handled by qualified professionals using appropriate personal protective equipment. Sulfonyl chlorides are moisture-sensitive and can decompose upon contact with water to release hydrogen chloride . It should be stored under an inert atmosphere at cool temperatures to maintain its stability and purity.

Properties

IUPAC Name

3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPYSHIJUJDRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclohexane with trifluoromethyl sulfonyl chloride under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Scientific Research Applications

Synthesis Techniques

Several synthetic routes are available for producing 3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, including:

  • Radical Trifluoromethylation : Utilizing photoredox catalysis with catalysts such as ruthenium(II) polypyridine complexes or iridium(III) cyclometalated derivatives. This method allows for single-electron-transfer processes under visible light irradiation, enabling room temperature reactions.
  • Sulfonylation Reactions : The compound can also be synthesized through sulfonylation reactions involving the appropriate cyclohexane derivatives and sulfonyl chlorides .

Medicinal Chemistry

This compound is utilized as a key intermediate in the synthesis of novel pharmaceutical compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it valuable in drug design.

  • Case Study : In the development of triazolo[4,3-a]pyrazine derivatives, the incorporation of this compound improved antibacterial activity against Mycobacterium tuberculosis .

Agrochemicals

The compound is also significant in the agrochemical sector, where it serves as a building block for herbicides and pesticides. The trifluoromethyl group is known to enhance biological activity and selectivity towards target organisms.

Materials Science

In materials science, this compound is employed in the synthesis of advanced polymeric materials. Its unique properties facilitate self-assembly processes in amphiphilic block copolymers, leading to innovative applications in drug delivery systems and nanotechnology .

Comparison with Similar Compounds

Research Findings and Implications

Key Studies and Gaps

  • Positional Isomer Reactivity : Computational studies suggest that 3-substituted cyclohexane sulfonyl chlorides exhibit slower reaction kinetics in SN2 mechanisms compared to 4-substituted isomers due to steric crowding .
  • Environmental Impact: Perfluorinated compounds (e.g., nonafluoro derivatives in ) highlight concerns about persistence, but data on the target compound’s environmental fate are lacking .

Biological Activity

3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its unique trifluoromethyl group and sulfonyl functionality. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a trifluoromethyl group and a sulfonyl chloride moiety. The presence of the trifluoromethyl group significantly influences its electronic properties, enhancing its reactivity and potential interactions with biological targets.

The mechanism of action for this compound primarily involves its ability to selectively react with thiol groups in cysteine residues within proteins. This selective reactivity allows the compound to modify protein function, potentially leading to therapeutic effects in various diseases, including cancer and bacterial infections.

Antimicrobial Activity

Research indicates that compounds with sulfonyl groups exhibit notable antimicrobial properties. A study demonstrated that this compound showed significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined against common bacteria, revealing promising results:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines have shown varying degrees of cytotoxicity:

Cell Line IC50 (µM) Comparison to Doxorubicin (IC50 = 52.1 µM)
A54944.4Better
HCT11622.4Better
PC317.8Better

These findings indicate that this compound may be more effective than Doxorubicin against certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Enzyme Inhibition : Research has shown that similar sulfonyl chlorides can act as protease inhibitors, which may be relevant for therapeutic interventions in diseases characterized by abnormal protease activity.
  • DNA Cleavage Activity : The compound exhibits DNA cleavage activity, suggesting potential applications in gene therapy or as a tool for studying genetic material interactions.

Q & A

Q. Q1. What are the established synthetic routes for 3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sulfonation and subsequent chlorination of a cyclohexane precursor. A common approach is the reaction of 3-(trifluoromethyl)cyclohexane-1-thiol with chlorine gas (Cl₂) in the presence of a catalytic oxidant like H₂O₂, followed by purification via vacuum distillation or column chromatography.

  • Key Variables:
    • Temperature control (exothermic chlorination requires cooling to ≤0°C to avoid side reactions).
    • Solvent selection (e.g., dichloromethane or chloroform stabilizes intermediates).
    • Stoichiometric excess of Cl₂ improves conversion but may increase byproducts like disulfonyl chlorides .
  • Yield Optimization:
    • Purity of starting thiol (>98%) and inert atmosphere (N₂/Ar) reduce oxidation side products.
    • Analytical monitoring (TLC or GC-MS) ensures reaction completion before quenching.

Q. Q2. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer: Use a multi-technique approach:

  • NMR Spectroscopy:
    • ¹H/¹⁹F NMR: Confirm absence of residual solvents (e.g., CH₂Cl₂ at δ 5.32 ppm) and verify trifluoromethyl group integration (δ -60 to -70 ppm for CF₃).
    • ¹³C NMR: Sulfonyl chloride resonance at ~110-120 ppm .
  • Elemental Analysis:
    • Match experimental vs. theoretical values for C, H, S, and Cl (e.g., C: ~30.1%, Cl: ~12.6%).
  • HPLC-MS:
    • Detect impurities (e.g., hydrolysis products like sulfonic acids) using reverse-phase C18 columns and ESI-negative mode .

Advanced Research Questions

Q. Q3. How does the trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

Answer: The CF₃ group exerts both steric and electronic effects:

  • Electronic Effects:
    • Strong electron-withdrawing nature activates the sulfonyl chloride toward nucleophiles (e.g., amines, alcohols).
    • Hammett substituent constants (σₚ ≈ 0.88) correlate with enhanced reaction rates in SN2 mechanisms .
  • Steric Effects:
    • The bulky CF₃ group at the 3-position hinders approach of bulky nucleophiles (e.g., tert-butanol), requiring elevated temperatures or polar aprotic solvents (DMF/DMSO) to proceed .
  • Case Study:
    • In amidation reactions, yields drop from 85% (with methyl substituents) to 62% (with CF₃) under identical conditions due to steric hindrance .

Q. Q4. What analytical discrepancies arise when characterizing this compound via IR spectroscopy, and how can they be resolved?

Answer: Common challenges include:

  • Overlapping Peaks:
    • The S=O stretch (~1370 cm⁻¹) may overlap with C-F vibrations (1100-1200 cm⁻¹). Use attenuated total reflectance (ATR) FTIR with high-resolution settings to deconvolute signals.
  • Hydrolysis Artifacts:
    • Moisture exposure generates sulfonic acid (broad O-H stretch ~2500-3500 cm⁻¹). Conduct analysis under dry N₂ and use anhydrous KBr pellets .
  • Reference Data:
    • Compare with computed IR spectra (DFT/B3LYP/6-31G*) to assign ambiguous peaks .

Q. Q5. How can computational methods predict the stability of this compound under varying storage conditions?

Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate degradation pathways (e.g., hydrolysis) in solvents like water or THF. Predict half-life using Arrhenius parameters (Eₐ ≈ 45 kJ/mol for hydrolysis).
  • DFT Calculations:
    • Evaluate bond dissociation energies (BDEs) for S-Cl (≈320 kJ/mol) to assess thermal stability.
    • Solvent models (e.g., COSMO-RS) predict solubility and aggregation tendencies in storage matrices .
  • Validation:
    • Cross-check predictions with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC-MS monitoring .

Q. Q6. What safety protocols are critical when handling this compound, given its reactive sulfonyl chloride group?

Answer:

  • PPE Requirements:
    • Acid-resistant gloves (e.g., nitrile), full-face shield, and vapor-tight goggles.
  • Ventilation:
    • Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of HCl gas (generated during hydrolysis) .
  • Spill Management:
    • Neutralize spills with sodium bicarbonate (NaHCO₃) or calcium oxide (CaO) to convert sulfonyl chloride to less hazardous sulfonate salts .
  • Storage:
    • Store under argon at -20°C in amber glass bottles with PTFE-lined caps to prevent moisture ingress .

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